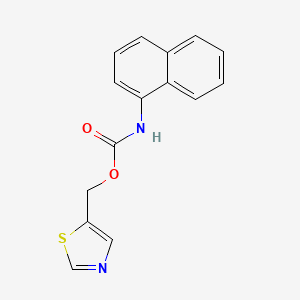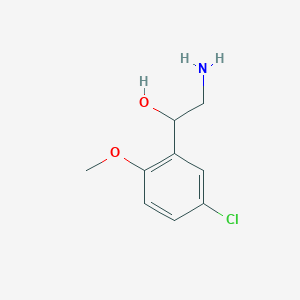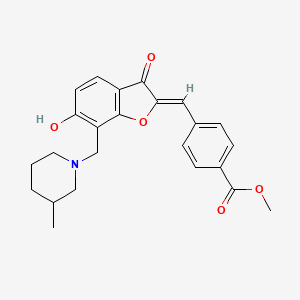![molecular formula C15H18ClN3O2S B2361153 [1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 1436012-29-1](/img/structure/B2361153.png)
[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone is a complex organic compound that features a combination of pyrrolidine, thiomorpholine, and chloropyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and thiomorpholine intermediates, followed by their coupling with the chloropyridine derivative under specific conditions. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would ensure consistent product quality. Purification steps such as recrystallization or chromatography would be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions. Substitution reactions might be carried out in polar aprotic solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Wirkmechanismus
The mechanism of action of [1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Thiomorpholine derivatives:
Chloropyridine derivatives: These compounds are known for their use in medicinal chemistry as pharmacophores.
Uniqueness
What sets [1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for chemical modifications and the exploration of diverse applications in various fields.
Eigenschaften
IUPAC Name |
[1-(6-chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-13-5-1-3-11(17-13)14(20)19-6-2-4-12(19)15(21)18-7-9-22-10-8-18/h1,3,5,12H,2,4,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJPLLWDPRZFQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC(=CC=C2)Cl)C(=O)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide](/img/structure/B2361081.png)


![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)


